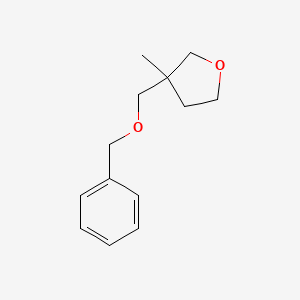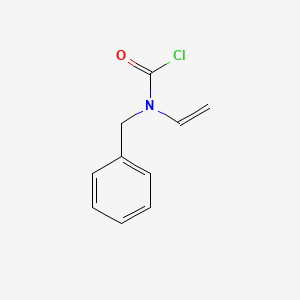
3-(Benzyloxymethyl)-3-methyl-tetrahydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzyloxymethyl)-3-methyl-tetrahydrofuran (3-BMT) is an organic compound belonging to the class of heterocyclic compounds. It is a colourless, non-flammable liquid with a sweet, ether-like odour. 3-BMT is a useful synthetic intermediate in the production of a variety of pharmaceuticals and other chemicals. It is also used as a solvent in laboratory and industrial settings.
Wissenschaftliche Forschungsanwendungen
3-(Benzyloxymethyl)-3-methyl-tetrahydrofuran is used as a reagent in a variety of scientific research applications. It has been used as a solvent in the synthesis of a variety of organic compounds, including peptides, heterocycles, and polymers. It has also been used in the synthesis of pharmaceuticals, such as antifungal agents, and in the development of new materials. Additionally, this compound has been used as a catalyst in the synthesis of polysaccharides and polyesters.
Wirkmechanismus
The mechanism of action of 3-(Benzyloxymethyl)-3-methyl-tetrahydrofuran is not fully understood. It is believed that the compound acts as a nucleophile, reacting with electrophiles such as carbonyl compounds, forming a new bond. It is also thought to act as a Lewis acid, forming a complex with a Lewis base. This complex can then react with other compounds, forming new products.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. It is not known to be toxic or to have any adverse effects on humans or animals. However, it is known to be an irritant to the skin and eyes, and should be handled with caution.
Vorteile Und Einschränkungen Für Laborexperimente
3-(Benzyloxymethyl)-3-methyl-tetrahydrofuran has several advantages for use in laboratory experiments. It is a colourless liquid, which makes it easy to work with. It is also a relatively non-reactive compound, making it suitable for use in a variety of reactions. Additionally, it is a relatively inexpensive compound, making it an economical choice for laboratory use.
The main limitation of this compound is its limited solubility in water. This can make it difficult to use in aqueous solutions. Additionally, it can react with other compounds, so it should be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for research involving 3-(Benzyloxymethyl)-3-methyl-tetrahydrofuran. It could be used to develop new materials and pharmaceuticals. It could also be used as a catalyst in the synthesis of polymers and other organic compounds. Additionally, further research into its biochemical and physiological effects could be undertaken to better understand its potential applications. Finally, its use as a solvent in various reactions could be explored further.
Synthesemethoden
3-(Benzyloxymethyl)-3-methyl-tetrahydrofuran is synthesized through a process known as the Wittig reaction. This involves the reaction of an aldehyde or ketone with a phosphonium ylide in the presence of a base. The reaction results in the formation of an alkene and a phosphine oxide. The alkene can then be converted to this compound using a variety of methods, including the use of an acid catalyst, a Grignard reagent, or an organocuprate reagent.
Eigenschaften
IUPAC Name |
3-methyl-3-(phenylmethoxymethyl)oxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-13(7-8-14-10-13)11-15-9-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMBVXVSNWANBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC1)COCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[2-(2,2,3,3,3-Pentafluoropropoxy)ethoxy]ethanol; 98%](/img/structure/B6292192.png)

![7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B6292200.png)



amine](/img/structure/B6292221.png)
![1,1'-(1,2-Ethanediyl)bis-[3-(trifluoromethyl)benzene]](/img/structure/B6292238.png)

